molecular formula C18H18ClF3N2O2S B10934632 1-[(4-Chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine

1-[(4-Chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine

Cat. No.: B10934632
M. Wt: 418.9 g/mol
InChI Key: KGKRSUODSRVGMQ-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a 4-chlorophenylsulfonyl group and a 3-(trifluoromethyl)benzyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine involves several synthetic routes and reaction conditions. Some common methods include:

    Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form piperazine derivatives.

    Ugi reaction: The Ugi reaction is a multicomponent reaction that can be used to synthesize piperazine derivatives by combining an amine, an isocyanide, a carbonyl compound, and a carboxylic acid.

    Ring opening of aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.

    Intermolecular cycloaddition of alkynes: Alkynes bearing an amino group can undergo intermolecular cycloaddition to form piperazine derivatives.

    Parallel solid-phase synthesis: This method involves the use of solid-phase synthesis techniques to generate piperazine derivatives in parallel.

    Photocatalytic synthesis: Photocatalytic methods can be employed to synthesize piperazine derivatives using light as a catalyst.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Free radical bromination: This reaction involves the addition of bromine to the benzylic position of the compound using N-bromosuccinimide (NBS) as a reagent.

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine has several scientific research applications, including:

    Antifungal activity: The compound has shown moderate to good antifungal effects, particularly against Cryptococcus neoformans.

    Anticancer activity: Certain derivatives of the compound have demonstrated promising activity against leukemia, colon cancer, and melanoma cell lines.

    Receptor antagonist development: The compound is used in the development of receptor antagonists for various biological targets.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[(4-Chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H18ClF3N2O2S

Molecular Weight

418.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C18H18ClF3N2O2S/c19-16-4-6-17(7-5-16)27(25,26)24-10-8-23(9-11-24)13-14-2-1-3-15(12-14)18(20,21)22/h1-7,12H,8-11,13H2

InChI Key

KGKRSUODSRVGMQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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